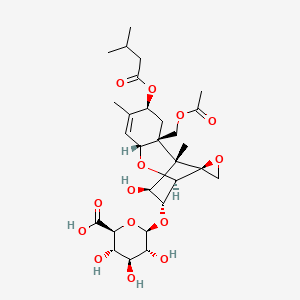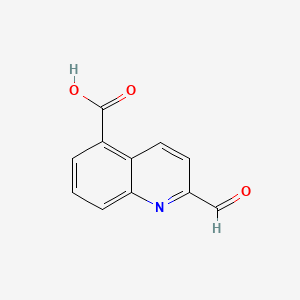![molecular formula C17H15NOS B583328 2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI) CAS No. 151080-24-9](/img/new.no-structure.jpg)
2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI) is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a benzothiazole ring system fused with a propanone moiety, making it a valuable compound in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI) typically involves the condensation of benzothiazole derivatives with appropriate ketones under controlled conditions. One common method includes the reaction of 2-aminobenzothiazole with benzyl chloride, followed by the condensation with acetone under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Halogenated benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI) involves its interaction with specific molecular targets and pathways. The benzothiazole ring system can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetone: Known for its use in the synthesis of various pharmaceuticals and its distinct aromatic properties.
Methoxyacetone: Another ketone derivative with different reactivity and applications.
Uniqueness
2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI) is unique due to its benzothiazole ring system, which imparts specific chemical and biological properties not found in simpler ketone derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
151080-24-9 |
|---|---|
Molekularformel |
C17H15NOS |
Molekulargewicht |
281.373 |
IUPAC-Name |
1-(3-benzyl-1,3-benzothiazol-2-ylidene)propan-2-one |
InChI |
InChI=1S/C17H15NOS/c1-13(19)11-17-18(12-14-7-3-2-4-8-14)15-9-5-6-10-16(15)20-17/h2-11H,12H2,1H3 |
InChI-Schlüssel |
SUMHQPLTRSGGAN-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C1N(C2=CC=CC=C2S1)CC3=CC=CC=C3 |
Synonyme |
2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid](/img/structure/B583246.png)
![2h-Furo[2,3-e]indazole](/img/structure/B583248.png)


![3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid](/img/structure/B583251.png)





